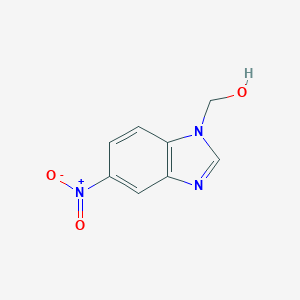

(5-Nitrobenzimidazol-1-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-nitrobenzimidazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-5-10-4-9-7-3-6(11(13)14)1-2-8(7)10/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMITGLMJPPHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitrobenzimidazol 1 Yl Methanol and Analogues

Strategies for Constructing the 5-Nitrobenzimidazole (B188599) Core

The formation of the bicyclic 5-nitrobenzimidazole scaffold is a critical first step. The primary approaches involve either starting with a pre-nitrated benzene (B151609) derivative and forming the imidazole (B134444) ring or creating the benzimidazole (B57391) ring first and then introducing the nitro group.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

A widely employed and straightforward method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a one-carbon (C1) synthon, such as an aldehyde or a carboxylic acid derivative. To obtain the 5-nitro derivative directly, 4-nitro-1,2-phenylenediamine is used as the starting material.

One common approach involves the reaction of 4-nitro-1,2-phenylenediamine with formic acid. This mixture is heated, often under reflux, to drive the cyclization and dehydration, yielding 5-nitrobenzimidazole chemicalbook.com. Variations of this method use other C1 sources; for instance, refluxing 4-nitro-orthophenylenediamine with ethyl formate in the presence of hydrochloric acid, followed by neutralization, also produces the desired core structure in high yield . Another documented synthesis involves reacting 4-nitro-1,2-phenylenediamine with urea, which serves as the carbonyl source, at elevated temperatures (150-200°C) to form 5-nitrobenzimidazolone google.com.

The reaction conditions for these condensations can be varied. While traditional methods often use strong acids like HCl, modern approaches have explored the use of catalysts to achieve milder conditions and higher yields. For example, various catalysts, including p-toluene sulphonic acid, have been used to facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids researchgate.net.

Table 1: Synthesis of 5-Nitrobenzimidazole via Condensation of 4-nitro-1,2-phenylenediamine

| C1 Source | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formic Acid | Reflux in 5N HCl | 87% | chemicalbook.comrsc.org |

| Ethyl Formate | Reflux with HCl, then neutralization with K2CO3 | 95% |

Nitration Procedures for Benzimidazole Scaffolds

An alternative strategy involves the electrophilic nitration of a pre-formed benzimidazole ring. This approach is particularly useful when the desired substitution pattern is not easily accessible from a substituted o-phenylenediamine. The position of nitration is directed by the existing substituents on the benzimidazole scaffold.

The nitration of the parent benzimidazole typically yields a mixture of 5-nitrobenzimidazole and 6-nitrobenzimidazole (which are tautomers), along with other isomers. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid, a standard nitrating agent for aromatic compounds. For instance, the nitration of benzimidazolone-(2) with nitric acid in an aqueous medium at temperatures between 20 to 100°C has been shown to produce 5-nitrobenzimidazolone-(2) in high yield and purity google.com.

The specific conditions, such as temperature and the ratio of acids, can be optimized to favor the formation of the desired 5-nitro isomer. Research has shown that the mononitration of various 2-alkyl-5-chloro- or 5-methyl-benzimidazoles results in the nitro group being introduced at the 6-position researchgate.net. More advanced nitration systems, such as N2O5/HNO3 in methylene (B1212753) chloride, have been employed for the N-nitration of substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones to form nitramine derivatives nih.gov.

Table 2: Examples of Nitration on Benzimidazole Scaffolds

| Starting Material | Nitrating Agent | Product | Reference |

|---|---|---|---|

| Benzimidazolone-(2) | Nitric acid in water | 5-Nitrobenzimidazolone-(2) | google.com |

| 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | KNO3 / H2SO4 | 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |

Oxidative Cyclization Methods

Oxidative cyclization represents a more contemporary approach to benzimidazole synthesis. These methods often involve the formation of an intermediate, such as an amidine, followed by an oxidation-induced ring closure to form the benzimidazole core. This strategy can offer advantages in terms of substrate scope and parallel synthesis capabilities nih.govacs.org.

One such method involves a sequence of amidine formation followed by an oxidative cyclization, which allows for the use of anilines as diverse starting materials nih.govacs.org. The oxidation step can be mediated by reagents like phenyliodine(III) diacetate (PIDA) or copper-based systems nih.govacs.org. Another metal-free approach utilizes D-glucose as a biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines in water, offering high yields and environmentally benign conditions organic-chemistry.orgresearchgate.net.

While these methods are powerful for generating libraries of benzimidazoles, their application to the specific synthesis of 5-nitrobenzimidazole would typically require starting with a nitro-substituted aniline, such as 4-nitroaniline, and a suitable amine to form the necessary amidine intermediate prior to cyclization.

Installation of the N-Hydroxymethyl Moiety at Position 1

Once the 5-nitrobenzimidazole core is obtained, the final step is the introduction of the hydroxymethyl group (-CH2OH) at one of the nitrogen atoms of the imidazole ring.

N-Alkylation Approaches Utilizing Formaldehyde Equivalents

The most direct method for introducing the N-hydroxymethyl group is the reaction of the N-H benzimidazole with formaldehyde. This reaction is a type of N-alkylation or hydroxymethylation. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

The reaction of benzimidazole with formaldehyde has been reported to synthesize 1-hydroxymethylbenzimidazole osi.lv. This process can be applied to substituted benzimidazoles as well. For the synthesis of (5-Nitrobenzimidazol-1-yl)methanol, 5-nitrobenzimidazole would be reacted with an aqueous solution of formaldehyde. The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to control the degree of substitution. It is a common reaction for compounds containing an N-H bond, such as amides and imides, to form N-methylol derivatives nih.govnih.gov.

Formaldehyde itself is the most common reagent, but other "formaldehyde equivalents" or formaldehyde-releasing agents could potentially be used under specific conditions epa.gov. The reaction of benzotriazole with formaldehyde and primary amines demonstrates the high reactivity of formaldehyde in such systems, leading to various adducts depending on the stoichiometry and conditions rsc.org.

Functionalization of Existing N-H Benzimidazoles

This subsection essentially describes the same chemical transformation as 2.2.1 but from the perspective of the starting material. The functionalization of the N-H bond in 5-nitrobenzimidazole is the key step. The parent 5-nitrobenzimidazole exists as a tautomeric mixture of the 5-nitro and 6-nitro forms. The N-H proton is acidic and can be removed by a base, although the nucleophilicity of the imidazole nitrogen is often sufficient to react directly with a strong electrophile like formaldehyde.

The synthesis involves treating the pre-formed 5-nitrobenzimidazole with formaldehyde. The lone pair of electrons on the N-1 nitrogen attacks the carbonyl carbon of formaldehyde, followed by protonation of the resulting alkoxide to yield the N-hydroxymethyl product. This reaction provides a direct and efficient route to this compound from the readily available 5-nitrobenzimidazole intermediate.

Green Chemistry Principles in Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound and related compounds is aimed at reducing the environmental impact of chemical processes. This involves exploring alternative reaction conditions that minimize or eliminate the use of hazardous substances.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, decrease costs, and simplify the purification process. For the synthesis of benzimidazole derivatives, solvent-free conditions have been successfully employed, often in conjunction with grinding techniques. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved under solvent-free conditions by grinding o-phenylenediamines and aldehydes with a catalyst like p-toluenesulfonic acid nih.gov. This approach offers advantages such as short reaction times and high efficiency nih.gov. Another example involves the use of a nano-Ni(II)/Y zeolite catalyst for the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions, resulting in good to excellent yields nih.gov. While specific examples for this compound are not extensively documented, these methodologies demonstrate the potential for developing solvent-free syntheses for this compound.

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is another cornerstone of green chemistry, as it avoids the use of often toxic and expensive catalysts. While many benzimidazole syntheses rely on catalysts, research into catalyst-free alternatives is ongoing. The inherent reactivity of the starting materials can sometimes be harnessed under specific conditions, such as high temperatures or microwave irradiation, to proceed without a catalyst. Although detailed catalyst-free methods specifically for this compound are not prevalent in the literature, the broader principles of green chemistry encourage the exploration of such pathways to further improve the environmental profile of its synthesis.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. Several studies have demonstrated the successful application of microwave irradiation in the synthesis of 5(6)-nitro-1H-benzimidazole derivatives, which are close structural analogues of this compound.

For example, the synthesis of 2-substituted-5(6)-nitro-1H-benzimidazoles from 4-nitro-o-phenylenediamine and corresponding iminoester hydrochlorides has been efficiently carried out using microwave irradiation. semanticscholar.org This method significantly shortens the reaction time from hours to minutes and provides higher yields compared to conventional heating. semanticscholar.org

| Compound | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| 2-(2-Methylbenzyl)-5(6)-nitro-1H-benzimidazole | 6 | 71 | 10 | 87 |

| 2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole | 6 | 79 | 10 | 91 |

| 2-(4-Methylbenzyl)-5(6)-nitro-1H-benzimidazole | 6 | 75 | 10 | 89 |

The data clearly indicates that microwave-assisted synthesis provides a more efficient route to these nitrobenzimidazole derivatives, a finding that is highly relevant for the synthesis of this compound.

Optimization of Reaction Parameters and Process Efficiency

The optimization of reaction parameters is crucial for maximizing the efficiency of any chemical synthesis. This involves a systematic study of variables such as temperature, reaction time, and reactant concentrations to achieve the highest possible yield and purity.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. As demonstrated in the context of microwave-assisted synthesis, the choice of heating method can have a dramatic impact on the yield. The focused and rapid heating provided by microwaves can minimize the formation of byproducts and decomposition, thus leading to a higher yield of the desired product. semanticscholar.org

Furthermore, the optimization of other reaction conditions is critical. For the N-alkylation of benzimidazoles, the choice of solvent and the molar equivalents of the base can significantly influence the outcome. For instance, in the alkylation of a ketone, the use of THF as a solvent with 1.4 equivalents of a sodium-on-silica gel reagent (Na@SiO2) provided the best results compared to methanol (B129727) or water researchgate.net. While this example is for a different reaction, it highlights the importance of systematic optimization of such parameters for maximizing yield.

Purity Profile Improvement

Achieving a high purity profile for the final product is as important as obtaining a high yield. Several techniques are commonly used to purify benzimidazole derivatives. Recrystallization is a widely used method for purifying solid compounds. The choice of solvent for recrystallization is crucial and is often determined empirically to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is a commonly used solvent for the recrystallization of nitrobenzimidazole derivatives. semanticscholar.org

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption on a stationary phase. For benzimidazole derivatives, silica gel is a common stationary phase, and a mixture of solvents like ethyl acetate and hexane is often used as the mobile phase. lew.ro The progress of the purification is typically monitored by thin-layer chromatography (TLC). semanticscholar.orglew.ro

Regioselectivity Control in Substitution Reactions

The synthesis of N-substituted benzimidazoles, including this compound, from an unsymmetrical precursor like 5-nitro-1H-benzimidazole presents a significant challenge regarding regioselectivity. The benzimidazole ring contains two nucleophilic nitrogen atoms, N-1 and N-3. When the benzene ring is substituted unsymmetrically, as with the nitro group at the 5-position (which is equivalent to the 6-position), the two nitrogen atoms become distinct, leading to the potential formation of two different constitutional isomers upon substitution, such as N-alkylation. The selective synthesis of one isomer over the other is crucial and is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.

Electronic Effects of Substituents

The electronic nature of the substituent on the benzimidazole ring plays a pivotal role in determining the site of substitution. The nitro group (-NO2) at the 5-position is a potent electron-withdrawing group through both resonance and inductive effects. This deactivates the entire ring system towards electrophilic attack but, more importantly, it influences the relative nucleophilicity of the N-1 and N-3 atoms of the benzimidazole anion formed under basic conditions. The electron-withdrawing nature of the nitro group decreases the electron density at the N-1 position more significantly than at the N-3 position. Consequently, the N-3 nitrogen is rendered more nucleophilic, which can favor substitution at this position.

Steric Hindrance

Steric hindrance from both the substituent on the benzimidazole ring and the incoming electrophile (e.g., an alkylating agent) can affect the regiochemical outcome. While the 5-nitro group is not directly adjacent to either nitrogen atom, steric effects can become more pronounced with bulky alkylating agents or with additional substituents on the benzimidazole core. In analogous systems like indazoles, steric hindrance has been shown to be a significant factor in directing substitution. beilstein-journals.org For instance, a bulky substituent at a position adjacent to one of the nitrogen atoms will sterically hinder the approach of the electrophile, thereby favoring substitution at the less hindered nitrogen.

Influence of Reaction Conditions

The regioselectivity of N-alkylation reactions is highly sensitive to the reaction conditions, including the choice of base, solvent, and temperature.

Base: The nature of the base used to deprotonate the benzimidazole can influence the position of the counter-ion and, consequently, the site of alkylation. Studies on related heterocyclic systems, such as indazoles, have demonstrated that different bases can lead to varying isomeric ratios. beilstein-journals.org For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgd-nb.info In contrast, inorganic carbonate bases like potassium carbonate (K2CO3) might favor the formation of the other isomer. d-nb.info

Solvent: The polarity and coordinating ability of the solvent can also dictate the regiochemical outcome. Solvent choice can influence the dissociation of the N-H bond and the solvation of the resulting anion, which in turn affects the relative nucleophilicity of the two nitrogen atoms. beilstein-journals.orgd-nb.info For instance, in the N-alkylation of indazoles, altering solvent polarity has been observed to positively influence regioselectivity. beilstein-journals.org In the case of nitroimidazoles, acetonitrile has been used as a solvent in the presence of K2CO3 to obtain good yields of N-alkylated derivatives.

Temperature: Reaction temperature can also be a critical factor. In some cases, one isomer may be the kinetically favored product, while the other is the thermodynamically more stable product. For the alkylation of 4(5)-nitro-1H-imidazoles in acidic media, the formation of the 5-nitro isomer is predominant at lower temperatures, while the 4-nitro isomer is favored at higher temperatures. electronicsandbooks.com This suggests that temperature can be used to control the isomeric ratio, potentially through an equilibration process where the initially formed product isomerizes to the more stable one. d-nb.info Heating the reaction has been shown to markedly improve the yields of N-alkylated imidazoles.

The interplay of these factors determines the final ratio of the N-1 and N-3 substituted products. Careful optimization of these parameters is therefore essential to achieve the desired regioselectivity in the synthesis of this compound and its analogues.

Table of Factors Influencing Regioselectivity in the N-Alkylation of 5-Nitrobenzimidazole

| Factor | Influence on Regioselectivity | Examples/Observations from Related Systems |

| Electronic Effects | The electron-withdrawing nitro group at the 5-position decreases the electron density at N-1 more than at N-3, potentially making N-3 more nucleophilic. | Electron-withdrawing groups generally direct substitution in heterocyclic systems. youtube.com |

| Steric Hindrance | Bulky alkylating agents or substituents near one of the nitrogen atoms can hinder its approach, favoring substitution at the less sterically crowded nitrogen. | Steric influence of substituents at the C-3 position of the indazole scaffold has been noted to affect regioselectivity. beilstein-journals.org |

| Base | The choice of base can alter the regiochemical outcome. | Sodium hydride (NaH) has shown excellent N-1 regioselectivity for indazole alkylation, while carbonate bases may give different results. beilstein-journals.orgd-nb.info |

| Solvent | Solvent polarity and coordinating ability can influence the nucleophilicity of the N-1 and N-3 positions. | Solvent-dependent regioselectivity has been observed in the N-alkylation of bicyclic azolo-fused-ring heterocycles. beilstein-journals.orgd-nb.info |

| Temperature | Can influence the kinetic versus thermodynamic product ratio. | In nitroimidazole alkylation, different temperatures can favor the formation of different isomers. electronicsandbooks.com Higher temperatures generally improve reaction yields. |

| Alkylating Agent | The reactivity and structure of the alkylating agent can impact the regioselectivity of the substitution. | A wide variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, have been used in regioselective N-alkylation of indazoles. beilstein-journals.org |

Advanced Spectroscopic Characterization of 5 Nitrobenzimidazol 1 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing a comprehensive understanding of a molecule's atomic-level structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the chemical environment, connectivity, and spatial arrangement of atoms within (5-Nitrobenzimidazol-1-yl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Elucidation

The ¹H NMR spectrum of 5-Nitrobenzimidazole (B188599) in DMSO-d₆ typically displays signals for the aromatic protons and the N-H proton. wikipedia.orgchemicalbook.com For this compound, the introduction of the hydroxymethyl group at the N1 position would lead to the disappearance of the N-H proton signal and the appearance of new signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the N-CH₂OH group.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 4, 6, and 7 of the benzimidazole (B57391) ring. The proton at position 4 (H-4) is anticipated to appear as a doublet, coupled to H-6. The proton at position 6 (H-6) would likely be a doublet of doublets, showing coupling to both H-4 and H-7. The proton at position 7 (H-7) would appear as a doublet, coupled to H-6. The electron-withdrawing nitro group at position 5 significantly influences the chemical shifts of these aromatic protons, generally shifting them downfield.

The methylene protons of the N-CH₂- group are expected to appear as a singlet, as they are not adjacent to any other protons. Their chemical shift would be influenced by the adjacent nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. The hydroxyl proton (-OH) would also appear as a singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.5 | s |

| H-4 | ~8.2 | d |

| H-6 | ~8.0 | dd |

| H-7 | ~7.8 | d |

| N-CH₂-O | ~5.5 - 6.0 | s |

| -OH | Variable | s |

Note: These are predicted values based on known data for similar compounds and are subject to experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Similar to the ¹H NMR analysis, the predicted ¹³C NMR spectrum of this compound can be inferred from data available for 5-Nitrobenzimidazole and related structures. chemicalbook.comunibo.itnih.govchemicalbook.com

The spectrum is expected to exhibit eight distinct signals, corresponding to the seven carbon atoms of the 5-nitrobenzimidazole core and the single carbon of the N-hydroxymethyl substituent. The chemical shifts of the aromatic carbons are significantly affected by the nitro group and the fusion of the imidazole ring. The carbon atom bearing the nitro group (C-5) is expected to be significantly deshielded. The quaternary carbons (C-3a, C-5, C-7a) can be distinguished from the protonated carbons (C-2, C-4, C-6, C-7) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the N-CH₂OH group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-3a | ~140 |

| C-4 | ~118 |

| C-5 | ~143 |

| C-6 | ~115 |

| C-7 | ~120 |

| C-7a | ~135 |

| N-CH₂-O | ~70 |

Note: These are predicted values based on known data for similar compounds and are subject to experimental verification.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Structural Connectivity

Advanced NMR techniques are indispensable for unambiguously confirming the molecular structure by establishing through-bond and through-space correlations between nuclei.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. wikipedia.org

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons (H-4, H-6, and H-7), confirming their positions relative to each other.

HSQC: An HSQC spectrum would directly correlate each proton to the carbon atom it is attached to. This would definitively assign the signals for C-2, C-4, C-6, C-7, and the N-CH₂OH carbon.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C-3a, C-5, and C-7a) by observing their correlations with the aromatic and methylene protons. For instance, the methylene protons should show a correlation to C-2 and C-7a.

¹⁵N NMR Spectroscopy: Given the presence of three nitrogen atoms, ¹⁵N NMR spectroscopy could provide further structural insights. wikipedia.orgresearchgate.nethuji.ac.ilresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment. The two nitrogen atoms in the imidazole ring would have distinct chemical shifts, with the N-1 nitrogen being influenced by the hydroxymethyl group. The nitrogen of the nitro group would resonate at a significantly different chemical shift, characteristic of nitroaromatic compounds. researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional moieties within its structure. While a specific spectrum for this compound is not available, data from related compounds like 1-(5-nitro-1H-benzimidazol-2-yl)ethanol and other 5-nitrobenzimidazole derivatives can be used for interpretation. nih.govscholarsresearchlibrary.com

Key expected IR absorption bands include:

O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group (-OH), with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will likely be observed around 2950-2850 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group will give rise to two strong absorption bands: an asymmetric stretching vibration typically around 1550-1500 cm⁻¹ and a symmetric stretching vibration around 1350-1300 cm⁻¹. unibo.itscholarsresearchlibrary.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene (B151609) ring are expected in the 1650-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O single bond in the hydroxymethyl group should appear in the 1260-1000 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3400-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2950-2850 |

| -NO₂ | Asymmetric Stretching | 1550-1500 |

| -NO₂ | Symmetric Stretching | 1350-1300 |

| C=N / C=C | Stretching | 1650-1450 |

| C-O | Stretching | 1260-1000 |

Note: These are predicted values based on known data for similar compounds and are subject to experimental verification.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the benzimidazole ring system and the nitro group. The symmetric stretching of the nitro group, which is often a strong band in the Raman spectrum, would provide confirmatory evidence for this functional group. The aromatic ring vibrations would also give rise to characteristic Raman shifts. The C-H stretching vibrations, while present, are typically weaker in Raman spectra compared to IR. The O-H stretching vibration is generally a weak and broad band in Raman spectroscopy. A study on benzimidazolium complexes has shown that Raman spectroscopy can effectively probe the vibrational modes of the benzimidazole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a synthesized compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C8H7N3O3, the expected theoretical monoisotopic mass would be calculated. An experimental HRMS measurement would then serve to confirm this elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Data |

| Molecular Formula | C8H7N3O3 |

| Theoretical Mass (M+H)+ | 194.0560 Da |

| Measured Mass (M+H)+ | Data not available in literature |

| Mass Error | Data not available in literature |

This table illustrates the type of data expected from an HRMS analysis. Specific experimental values for this compound are not currently available.

Fragmentation Pattern Analysis for Structural Elucidation

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. The fragmentation of this compound would be expected to show characteristic losses. For instance, the loss of the methanol (B129727) group (-CH2OH), the nitro group (-NO2), or cleavages within the benzimidazole ring system would produce fragment ions at specific m/z values. Analysis of these fragments would confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z of Fragment | Possible Fragment Identity |

| 193 | [M]+• (Molecular Ion) |

| 163 | [M - CH2O]+ |

| 147 | [M - NO2]+ |

| 117 | [M - NO2 - CH2O]+ |

This table presents a theoretical fragmentation pattern based on the known structure. Actual experimental mass spectra are required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption bands characteristic of the nitrobenzimidazole chromophore. Typically, nitroaromatic compounds exhibit π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). The exact position and intensity of these bands (λmax) are sensitive to the solvent used.

Table 3: Anticipated UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Type of Transition |

| Methanol or Ethanol | Data not available | π → π |

| Methanol or Ethanol | Data not available | n → π |

This table indicates the expected electronic transitions. The specific absorption maxima for this compound have not been reported in the reviewed literature.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry

If a suitable single crystal of this compound could be grown, single-crystal XRD would provide precise data on bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular geometry, including the planarity of the benzimidazole ring and the orientation of the methanol and nitro substituents. It would also reveal details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 4: Illustrative Single Crystal X-ray Diffraction Parameters

| Parameter | Expected Data |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

This table shows the parameters that would be determined from a single-crystal XRD experiment. No such data has been published for this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern of peaks at specific 2θ angles, which can be used to identify the crystalline phase and assess its purity. While not providing the detailed atomic coordinates of a single crystal analysis, the PXRD pattern is a valuable fingerprint for a specific crystalline form of a compound.

Table 5: Representative Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Data not available | Data not available | Data not available |

This table is a template for the presentation of PXRD data. No experimental powder diffraction pattern for this compound is available in the literature.

Computational Chemistry and Theoretical Studies on 5 Nitrobenzimidazol 1 Yl Methanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that defines the mathematical functions used to build the molecular orbitals.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For (5-Nitrobenzimidazol-1-yl)methanol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The presence of the methanol (B129727) group at the N1 position introduces rotational freedom, suggesting the possibility of multiple stable conformers. A conformational analysis would map the potential energy surface as a function of key dihedral angles to identify the global and local energy minima.

For instance, in studies of other benzimidazole (B57391) derivatives, the planarity of the benzimidazole ring system is a key feature, though the substituents can influence this. nih.gov The optimization process for this compound would precisely determine the orientation of the nitro and methanol groups relative to the benzimidazole core.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative (Data is for a related compound, not this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N1 | 1.391 | C1-N1-C2 | 108.5 |

| C4-C5 | 1.385 | N1-C2-N3 | 110.2 |

| C-NO2 | 1.470 | O-N-O | 124.5 |

This table is for illustrative purposes and does not represent actual data for this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO would likely be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. DFT calculations on related 5-nitrobenzimidazole (B188599) derivatives have shown that the nitro group significantly influences the electronic properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroimidazole Derivative (Data is for a related compound, not this compound)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 4.31 |

This table is for illustrative purposes and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This analysis helps to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

In this compound, significant NBO interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring and the nitro group. These interactions lead to electron delocalization across the molecule. For example, analysis of related nitroaromatic compounds often reveals strong delocalization from the aromatic π system to the π* orbitals of the nitro group.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a highly negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interactions. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group of the methanol substituent, would exhibit a positive potential, indicating a site for nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental spectra, aid in the definitive assignment of signals to specific atoms in the molecule.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of observed experimental absorption bands to specific vibrational modes of the molecule, such as C-H stretching, N-O stretching of the nitro group, and O-H stretching of the methanol group.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This provides insights into the electronic transitions responsible for the observed absorption bands. For nitroaromatic compounds, characteristic π → π* and n → π* transitions are typically observed.

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule or an ensemble of molecules over time. An MD simulation of this compound, likely in a solvent like water or methanol, would provide insights into its dynamic behavior, including conformational changes, solvent interactions, and the formation and breaking of hydrogen bonds.

Conformational Flexibility and Stability in Solution

Theoretical studies on similar benzimidazole derivatives have demonstrated the existence of various conformers. For instance, investigations into benzimidazole-hydrazide-hydrazone compounds revealed multiple stable conformers (E/Z synperiplanar and E/Z antiperiplanar) that can coexist in both the gas phase and in solution, with energy differences between them being relatively small (up to 10 kcal/mol) sciencepublishinggroup.com. This suggests that this compound would also exhibit conformational flexibility. The rotation around the N-C bond of the hydroxymethyl group would lead to different spatial arrangements of the hydroxyl group.

The stability of these conformers in solution is influenced by the solvent environment. The use of a polarizable continuum model (PCM), such as the conductor-like polarizable continuum model (CPCM), in computational studies allows for the simulation of solvent effects sciencepublishinggroup.com. For this compound, a polar solvent would likely stabilize conformers where the hydroxyl group is exposed and can participate in hydrogen bonding with solvent molecules. The polarity of the molecule, influenced by the nitro group and the hydroxymethyl group, would lead to significant solute-solvent interactions. Studies on other benzimidazole derivatives have shown that the polarity can vary significantly between different conformers sciencepublishinggroup.com.

While specific data for this compound is not available, we can hypothesize the key conformational features based on related compounds. The table below illustrates a hypothetical conformational analysis that would be relevant for this molecule.

| Conformer | Dihedral Angle (N-C-O-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

| Anti | ~180° | Data not available | Data not available | Data not available |

| Gauche | ~60° | Data not available | Data not available | Data not available |

| Syn | ~0° | Data not available | Data not available | Data not available |

| Note: This table is illustrative. Specific computational studies on this compound are required to populate it with actual data. |

Intermolecular Interactions

The intermolecular interactions of this compound are expected to be diverse and play a crucial role in its solid-state packing and behavior in biological systems. The key functional groups—the nitro group, the benzimidazole ring system, and the hydroxymethyl group—all contribute to its interaction profile.

Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor (from the -OH group) and acceptor (at the oxygen atom). It can form strong hydrogen bonds with other molecules of itself or with solvent molecules. The nitrogen atoms of the imidazole (B134444) ring can also act as hydrogen bond acceptors.

π-π Stacking: The planar benzimidazole ring is susceptible to π-π stacking interactions. These non-covalent interactions are important in the crystal engineering of aromatic compounds and in the binding of molecules to biological targets like DNA and proteins. Computational studies on other aromatic systems, such as 3-nitropyrrole, have highlighted the importance of dipole-dipole interactions and dispersion forces in determining the stability of stacked dimers nih.gov.

Nitro Group Interactions: The nitro group is strongly electron-withdrawing and contributes significantly to the molecule's polarity. The oxygen atoms of the nitro group can act as weak hydrogen bond acceptors. Furthermore, interactions involving nitro groups are critical in determining the properties of energetic materials, where C-NO2 bond strength and electrostatic potential are key parameters studied computationally polyu.edu.hkmdpi.comrsc.org. Studies on nitroaromatic compounds show that repulsive interactions between nitro groups and adjacent substituents can influence molecular geometry and bond strengths mdpi.com.

A detailed computational analysis, likely employing Density Functional Theory (DFT), would be necessary to quantify the energies of these different types of intermolecular interactions. Such a study would involve analyzing dimers and larger clusters of this compound to understand its preferred modes of association.

The table below summarizes the potential intermolecular interactions and the molecular features responsible for them.

| Interaction Type | Functional Group(s) Involved | Expected Significance |

| Hydrogen Bonding (Donor) | Hydroxymethyl (-OH) | High |

| Hydrogen Bonding (Acceptor) | Hydroxymethyl (-OH), Imidazole Nitrogens, Nitro Group (-NO2) | High |

| π-π Stacking | Benzimidazole Ring | Moderate to High |

| Dipole-Dipole Interactions | Nitro Group, Hydroxymethyl Group | High |

| Dispersion Forces | Entire Molecule | Moderate |

| Note: This table is based on the functional groups present in the molecule. Quantitative assessment requires specific computational studies. |

Reactivity and Derivatization Pathways of 5 Nitrobenzimidazol 1 Yl Methanol

Transformations of the Nitro Group at Position 5

The electron-withdrawing nitro group is a versatile functional handle that can be transformed into various other groups, most notably through reduction to an amino functionality. This conversion is a critical step in the synthesis of many biologically active benzimidazole (B57391) derivatives.

Reduction Reactions of the Nitro Functionality

The reduction of the nitro group on the benzimidazole ring is a common and crucial transformation. This can be achieved using several reducing agents and methodologies, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. A primary product of this reaction is (5-Aminobenzimidazol-1-yl)methanol.

Common methods for the reduction of aryl nitro groups, applicable to (5-Nitrobenzimidazol-1-yl)methanol, include catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), metal-acid systems (e.g., SnCl₂ in HCl), and other reducing agents like sodium dithionite. For instance, a facile method for reducing aryl nitro groups in aqueous media uses sodium dithionite, which is advantageous as it avoids the pyrophoric risks associated with reagents like Raney nickel. researchgate.net In biological contexts, the nitro group can undergo enzymatic reduction. commonorganicchemistry.com Photocatalytic methods have also been explored for the reduction of nitroaromatic compounds. rsc.org Another approach involves the use of organometallic reagents, such as Phenylmagnesium Chloride, for the reduction of functionalized nitroarenes. youtube.com

Table 1: Selected Methods for the Reduction of Aryl Nitro Groups

| Reagent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Aryl Amine | Mild conditions, DNA-compatible. researchgate.net |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Aryl Amine | Classical method for nitro group reduction. |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (B129727) or Ethanol, RT | Aryl Amine | Common and efficient, but may affect other reducible groups. |

| Phenylmagnesium Chloride | THF | Aryl Amine | Effective for functionalized nitroarenes. youtube.com |

| Enzymatic Reduction | Biological systems | Amine (via intermediates) | Occurs in vivo, mechanism can be complex. commonorganicchemistry.com |

Mechanistic Studies of Nitro Group Transformations

The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons. Mechanistic studies reveal the formation of several key intermediates.

In biological systems and under many chemical conditions, the reduction proceeds through a sequential two-electron pathway. commonorganicchemistry.com The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO). This is followed by a further two-electron reduction to a hydroxylamine (B1172632) intermediate (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding primary amine (R-NH₂). These nitroso and hydroxylamine intermediates can sometimes be reactive and engage in side reactions. commonorganicchemistry.com

Alternatively, a one-electron reduction mechanism can occur, which produces a nitro radical anion (R-NO₂⁻). commonorganicchemistry.com This species is unstable. Under aerobic conditions, it can be reoxidized back to the nitro group by molecular oxygen, which in turn forms a reactive superoxide (B77818) anion in a process known as a "futile cycle". commonorganicchemistry.com In photocatalytic reductions, byproducts have been observed in the sequence R-NO₂ → R-NO → R-NH₂, which is consistent with the stepwise reduction pathway. rsc.org

Reactions Involving the Hydroxymethyl Group at Position 1

The primary alcohol functionality at the N-1 position is another key site for derivatization, allowing for oxidation, substitution, and condensation reactions.

Oxidation Reactions of the Methanol Moiety

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-nitro-1H-benzimidazole-1-carbaldehyde. Due to the presence of the electron-rich benzimidazole ring and the sensitive nitro group, mild and selective oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid or side reactions.

Manganese dioxide (MnO₂) is a well-established reagent for the selective oxidation of benzylic and heterocyclic alcohols to their corresponding aldehydes or ketones. commonorganicchemistry.comrsc.orgyoutube.commychemblog.com This reaction is typically carried out under mild, often heterogeneous conditions in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature or with gentle heating. commonorganicchemistry.com

Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgchem-station.com The Swern oxidation is known for its mild conditions and broad functional group tolerance, making it suitable for complex substrates. wikipedia.org

Table 2: Comparison of Oxidation Methods for Primary Alcohols

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Manganese Dioxide Oxidation | MnO₂ | DCM or Chloroform, RT | High selectivity for benzylic/allylic alcohols, mild conditions. rsc.orgmychemblog.com | Requires a large excess of reagent, reaction can be slow. mychemblog.com |

| Swern Oxidation | 1. DMSO, (COCl)₂ 2. Alcohol 3. Triethylamine | DCM, -78 °C to RT | Very mild, high yields, avoids toxic metals, broad functional group tolerance. wikipedia.orgchem-station.com | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct. wikipedia.org |

Nucleophilic Substitution Reactions of the Hydroxyl Group (e.g., halogenation)

The hydroxyl group of the N-1 hydroxymethyl moiety can be converted into a better leaving group, facilitating nucleophilic substitution. A common transformation is its conversion to a halide, typically a chloride, to produce 1-(chloromethyl)-5-nitrobenzimidazole.

This halogenation can be effectively achieved using thionyl chloride (SOCl₂). The reaction may be performed neat or in a solvent like dichloromethane (DCM). In some cases, particularly with less reactive alcohols, the addition of a catalytic amount of N,N-dimethylformamide (DMF) or a base like pyridine (B92270) can facilitate the reaction. chem-station.com Pyridine also serves to neutralize the HCl gas generated during the reaction. The resulting 1-(chloromethyl) derivative is a versatile intermediate for introducing various nucleophiles at the N-1 methyl position.

Esterification and Etherification of the Hydroxyl Group

The primary alcohol can readily undergo esterification and etherification to yield a variety of derivatives.

Esterification: this compound can be reacted with acyl chlorides or acid anhydrides to form the corresponding esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). For example, reacting the alcohol with an acyl chloride like p-Nitrobenzoyl chloride in the presence of pyridine would yield the corresponding (5-nitrobenzimidazol-1-yl)methyl ester. researchgate.net

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. commonorganicchemistry.comrsc.orgmychemblog.com This two-step process first involves the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile that then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the desired ether. mychemblog.comwikipedia.org The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org

Reactivity of the Benzimidazole Nitrogen Atoms

The benzimidazole ring system in this compound contains two nitrogen atoms, N-1 and N-3. The N-1 position is already substituted with a hydroxymethyl group. The remaining nitrogen, N-3, possesses a lone pair of electrons and is, therefore, nucleophilic and basic, making it susceptible to electrophilic attack. The presence of the electron-withdrawing nitro group at the 5-position decreases the electron density of the benzimidazole ring, which in turn reduces the nucleophilicity and basicity of the N-3 atom compared to unsubstituted benzimidazoles.

Further N-Alkylation and N-Acylation Reactions

The N-3 atom of this compound can undergo further N-alkylation and N-acylation reactions when treated with suitable electrophilic reagents. These reactions lead to the formation of 1,3-disubstituted-5-nitrobenzimidazolium salts or N-acylated products, respectively.

N-Alkylation:

The reaction of 1-substituted-5-nitrobenzimidazoles with alkyl halides typically proceeds in the presence of a base in a polar aprotic solvent. For instance, the alkylation of 5-nitrobenzimidazol-2-one with a variety of alkylating agents such as benzyl chloride, picolyl chloride, and allyl bromide has been successfully carried out under phase transfer catalysis (PTC) conditions using potassium carbonate as the base and tetrabutylammonium (B224687) bromide as the catalyst in dimethylformamide (DMF). researchgate.net This methodology suggests a viable route for the N-3 alkylation of this compound to yield 1-(hydroxymethyl)-3-alkyl-5-nitrobenzimidazolium halides. The general reaction involves the deprotonation of the N-3 position to form an anion, which then acts as a nucleophile to attack the alkyl halide.

A general scheme for the N-3 alkylation can be proposed as follows:

this compound + R-X → 1-(Hydroxymethyl)-3-alkyl-5-nitrobenzimidazolium X-

Where R is an alkyl group and X is a halide.

N-Acylation:

Similarly, N-acylation at the N-3 position can be achieved using acylating agents like acyl chlorides or acid anhydrides. These reactions typically result in the formation of an N-acylbenzimidazolium intermediate, which can be reactive. The reaction of various amines and sulfonamides with acetic anhydride demonstrates a common method for N-acylation. While specific studies on this compound are not prevalent, the general reactivity of the N-3 position suggests its susceptibility to acylation under appropriate conditions.

A plausible reaction scheme for N-acylation is:

this compound + (R'CO)2O → 1-(Hydroxymethyl)-3-acyl-5-nitrobenzimidazolium R'COO-

Where R' is an alkyl or aryl group.

Below is a table summarizing potential N-alkylation and N-acylation reactions based on the reactivity of similar 5-nitrobenzimidazole (B188599) derivatives.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl chloride | 1-(Hydroxymethyl)-3-benzyl-5-nitrobenzimidazolium chloride |

| Alkyl Halide | Methyl iodide | 1-(Hydroxymethyl)-3-methyl-5-nitrobenzimidazolium iodide |

| Acyl Chloride | Acetyl chloride | 1-(Hydroxymethyl)-3-acetyl-5-nitrobenzimidazolium chloride |

| Acid Anhydride | Acetic anhydride | 1-(Hydroxymethyl)-3-acetyl-5-nitrobenzimidazolium acetate |

Protonation and Deprotonation Equilibria

The benzimidazole moiety of this compound can exhibit both acidic and basic properties, participating in protonation and deprotonation equilibria. The N-3 atom, with its available lone pair of electrons, is the primary site of protonation in acidic conditions, forming a benzimidazolium cation. The acidity of the N-3 proton in the protonated species is influenced by the substituents on the benzimidazole ring.

The pKa value is a quantitative measure of the acidity of a compound. For the parent compound, 5-nitrobenzimidazole, the estimated pKa for the protonation of the imidazole (B134444) ring is approximately 3.7. nih.gov This value indicates that 5-nitrobenzimidazole is a weak base. The presence of the hydroxymethyl group at the N-1 position in this compound is expected to have a minor electronic effect on the basicity of the N-3 atom.

Conversely, in the presence of a strong base, the potential for deprotonation exists. While the N-H proton of an unsubstituted benzimidazole is acidic, in this compound, the N-1 position is already substituted. The hydroxyl proton of the N-1 hydroxymethyl group could potentially be deprotonated under strongly basic conditions. However, the primary equilibrium of interest concerning the benzimidazole ring itself is the protonation at N-3.

The protonation equilibrium can be represented as follows:

this compound + H+ ⇌ [1-(Hydroxymethyl)-5-nitro-1H-benzimidazol-3-ium]

The table below provides the predicted pKa values for the protonation of 5-nitrobenzimidazole, which serves as a close approximation for the target compound.

| Compound | Predicted pKa (Protonation) |

| 5-Nitrobenzimidazole | 3.7 nih.gov |

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Scientific Literature

The initial investigation into this topic sought to detail the ligand's design, its coordination modes with various metals, and the synthesis and characterization of its metal complexes, including transition metals such as palladium, silver, copper, and cadmium. The intended scope was to cover the investigation of nitrogen and oxygen donor sites, the ligand's denticity and chelating properties, as well as spectroscopic and crystallographic analyses of its metal-ligand adducts.

However, the comprehensive search for this specific information yielded no results. The scientific community has extensively explored the coordination behavior of other substituted benzimidazoles, including those with nitro groups at the 5-position but bearing different substituents at the N1-position. For instance, research exists on the metal complexes of 1-alkyl-5-nitrobenzimidazoles and 2-substituted-5-nitrobenzimidazoles, providing insights into how the benzimidazole core and the nitro-substituent influence the coordination properties. These studies confirm that the benzimidazole moiety typically coordinates to metal ions through the sp2-hybridized nitrogen atom of the imidazole ring. The presence of other functional groups can lead to different coordination modes, including monodentate, bidentate, or bridging behavior.

Furthermore, general methodologies for the synthesis of benzimidazole derivatives and their metal complexes are well-established. These typically involve the reaction of a benzimidazole-based ligand with a metal salt in a suitable solvent, often with heating. Characterization techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction are routinely employed to elucidate the structures and properties of the resulting complexes.

Despite the wealth of information on related compounds, the specific case of this compound as a ligand in coordination chemistry appears to be an unexplored area of research. Consequently, the detailed analysis of its ligand design, coordination modes, and the synthesis and characterization of its metal complexes, as outlined in the proposed article structure, cannot be completed at this time due to the absence of primary research data. This highlights a potential area for future investigation within the field of inorganic and coordination chemistry.

Coordination Chemistry of 5 Nitrobenzimidazol 1 Yl Methanol and Its Derivatives

Catalytic Applications of Metal Complexes

The coordination chemistry of (5-Nitrobenzimidazol-1-yl)methanol and its derivatives has paved the way for the development of highly efficient catalysts for a variety of organic transformations. The strategic placement of the nitro group, an electron-withdrawing substituent, on the benzimidazole (B57391) ring, along with the coordinating capabilities of the N-substituted methanol (B129727) group, influences the electronic and steric properties of the resulting metal complexes. These characteristics are pivotal in modulating the catalytic activity of the metallic center, particularly for palladium, in key carbon-carbon bond-forming reactions.

Exploration in C-C Cross-Coupling Reactions

Palladium complexes incorporating N-substituted 5-nitrobenzimidazole (B188599) ligands have demonstrated significant catalytic prowess in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. These reactions are fundamental tools in synthetic organic chemistry for the formation of C-C bonds, enabling the construction of complex molecular architectures from simpler precursors.

Research has systematically investigated the influence of the N-substituent on the catalytic efficiency of these palladium(II) complexes. A series of Pd(II) complexes with N-substituted 5-nitrobenzimidazoles were synthesized and their catalytic activities were evaluated in both Suzuki-Miyaura and Mizoroki-Heck reactions. beilstein-journals.org The study highlighted that the nature of the substituent on the benzimidazole nitrogen plays a crucial role in the catalytic performance.

In the Suzuki-Miyaura coupling , which involves the reaction of an aryl or vinyl halide with an organoboron compound, these palladium complexes have shown high efficacy. The optimization of reaction parameters such as base, solvent, and temperature has been a key focus. For the coupling of phenylboronic acid with various aryl bromides, the highest reaction rates were achieved at 80 °C in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base over a 12-hour period. beilstein-journals.org

The catalytic systems demonstrated good activity for the synthesis of sterically hindered ortho-disubstituted and trisubstituted biphenyl (B1667301) compounds from aryl bromides, utilizing a catalyst loading of just 0.5 mol% of palladium. beilstein-journals.org When less reactive aryl chlorides were used as substrates, a slightly higher catalyst loading of 1 mol% was necessary to achieve the formation of ortho-substituted biphenyls. beilstein-journals.org The proposed formation of an (N,O)-chelate intermediate is thought to increase both the steric hindrance around the metal center and its electron density. This electronic enrichment is believed to facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. beilstein-journals.org

Similarly, in the Mizoroki-Heck reaction , a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene, these complexes have also been employed successfully. The reaction conditions, including the choice of base and solvent, were optimized to maximize yields and selectivity.

The following tables summarize the performance of a representative N-substituted 5-nitrobenzimidazole palladium(II) complex in these C-C cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a 5-Nitrobenzimidazole Palladium(II) Complex

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 88 |

| 4 | 2-Bromotoluene | 2-Methyl-1,1'-biphenyl | 85 |

| 5 | 1-Chloro-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 75 |

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd catalyst (0.5 mol% for bromides, 1.0 mol% for chlorides), DMF, 80 °C, 12 h. beilstein-journals.org

Table 2: Mizoroki-Heck Coupling of Aryl Bromides with Styrene (B11656) Catalyzed by a 5-Nitrobenzimidazole Palladium(II) Complex

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | (E)-1-(4-Methylphenyl)-2-phenylethene | 90 |

| 2 | 4-Bromoanisole | (E)-1-(4-Methoxyphenyl)-2-phenylethene | 87 |

| 3 | 1-Bromo-4-nitrobenzene | (E)-1-(4-Nitrophenyl)-2-phenylethene | 82 |

| 4 | 2-Bromotoluene | (E)-1-(2-Methylphenyl)-2-phenylethene | 80 |

Reaction Conditions: Aryl bromide (1 mmol), styrene (1.2 mmol), Triethylamine (2 mmol), Pd catalyst (0.5 mol%), DMF, 100 °C, 24 h.

Role in Other Organic Transformations

While the utility of metal complexes derived from this compound and its analogs is well-documented in the realm of C-C cross-coupling reactions, their exploration in other classes of organic transformations appears to be less extensive in the current scientific literature. The inherent electronic properties conferred by the 5-nitrobenzimidazole scaffold suggest potential applicability in a broader range of catalytic processes.

For instance, the ability of the metal center in these complexes to undergo changes in oxidation state, a key feature in their C-C coupling activity, is also a prerequisite for many catalytic oxidation and reduction (hydrogenation) reactions . However, specific studies detailing the use of this compound-metal complexes in these transformations are not widely reported.

Similarly, the design of these ligands could potentially be adapted for cyclization and polymerization reactions . The defined coordination sphere and the steric and electronic tunability offered by the benzimidazole framework are desirable characteristics for catalysts in these fields. Nevertheless, dedicated research focusing on the application of this compound complexes in these specific areas is limited.

The significant focus on C-C cross-coupling reactions likely stems from the remarkable success and high efficiency of palladium-benzimidazole systems in this domain. Future research may yet unveil the catalytic potential of this compound and its derivatives in a wider array of organic transformations, building upon the foundational understanding gained from their application in cross-coupling chemistry.

Advanced Applications and Materials Science Potential

Optoelectronic Properties

The electronic characteristics of (5-Nitrobenzimidazol-1-yl)methanol, largely dictated by the interplay between the electron-withdrawing nitro group and the benzimidazole (B57391) ring system, position it as a candidate for various optoelectronic applications.

Investigation of N-type Semiconducting Behavior

Organic semiconductors are classified as either p-type (hole-transporting) or n-type (electron-transporting). While a plethora of p-type organic materials exist, the development of stable and efficient n-type semiconductors remains a critical challenge in organic electronics. The presence of the strongly electron-withdrawing nitro group on the benzimidazole scaffold in this compound makes it a strong candidate for an n-type semiconductor.

Table 1: Comparison of Electron Mobility in Related N-type Organic Semiconductors

| Compound/Material Class | Reported Electron Mobility (cm²/Vs) | Reference |

| Fluorinated Naphthalene Tetracarboxylic Bisbenzimidazole (NTCBI) | ~10⁻² | epa.gov |

| Poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (N2200) | >1 | nih.gov |

| Iminostilbene Functionalized Benzimidazoline doped P(NDI2OD-T2) | (1.14 ± 0.13) × 10⁻² | unimib.it |

This table presents data for related compounds to illustrate the potential performance of n-type materials based on benzimidazole and other electron-deficient cores.

Photophysical Characteristics

The photophysical properties of a molecule, such as its absorption and emission of light, are central to its use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a nitro group into the benzimidazole ring is known to significantly influence these properties.

Theoretical studies on nitro-substituted benzimidazoles suggest that the nitro group can lead to a red-shift in the absorption and emission spectra compared to the parent benzimidazole. researchgate.net This is attributed to the stabilization of the excited state through intramolecular charge transfer (ICT) from the benzimidazole donor to the nitro acceptor. The hydroxymethyl group at the N-1 position can also play a role in the photophysical behavior, potentially influencing intermolecular interactions and solid-state luminescence.

While the specific absorption and emission maxima, as well as the photoluminescence quantum yield (PLQY) of this compound, require experimental determination, studies on similar nitroaromatic heterocycles provide insights. For instance, the PLQY of organic emitters can be tuned by modifying their chemical structure and molecular environment. rsc.org The investigation of the photophysical properties of this compound is crucial for assessing its suitability for applications in light-emitting and light-harvesting devices.

Table 2: Photophysical Properties of Related Benzimidazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent | Reference |

| 2-(5-phenylindol-3-yl)benzimidazole derivatives | 350-380 | 420-480 | Various | scholarsresearchlibrary.com |

| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | 330-520 | 400-600 | Methanol (B129727) | royalsocietypublishing.org |

| 2-(2-Hydroxyphenyl)benzimidazole | ~340 | ~450 | Ethanol | researchgate.net |

This table provides a reference for the typical absorption and emission ranges of functionalized benzimidazole derivatives.

Role as a Synthetic Building Block in Complex Chemical Architectures

Beyond its intrinsic properties, this compound is a valuable building block for the synthesis of more complex and functional materials. The presence of two distinct functional groups—the nitro group and the hydroxymethyl group—allows for a variety of chemical transformations.

Polymerization and Supramolecular Assembly

The hydroxymethyl group of this compound provides a reactive site for polymerization reactions. This functionality can be transformed into other groups, such as halides or tosylates, to facilitate polycondensation reactions. The resulting polymers, incorporating the nitrobenzimidazole moiety, would be expected to exhibit interesting thermal, mechanical, and electronic properties. For instance, polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability. acs.org The introduction of a nitro group could further enhance these properties and introduce n-type semiconducting characteristics to the polymer chain.

Furthermore, the benzimidazole core is an excellent motif for directing supramolecular assembly through hydrogen bonding and π-π stacking interactions. rsc.org The nitro and hydroxymethyl groups can also participate in directing the self-assembly process, leading to the formation of well-ordered nanostructures, such as nanowires or thin films, which are highly desirable for electronic device fabrication.

Functional Material Design

The versatility of this compound as a synthetic intermediate opens up avenues for the design of a wide range of functional materials. The nitro group can be chemically reduced to an amino group, which can then be further functionalized to create a diverse library of derivatives with tailored properties.

For example, the resulting aminobenzimidazole derivative could be used as a monomer for the synthesis of high-performance polymers or as a ligand for the formation of metal-organic frameworks (MOFs). MOFs constructed from functionalized benzimidazole ligands have shown promise in applications such as gas storage and separation, and as sensors. The ability to precisely control the chemical functionality of the benzimidazole building block is key to designing materials with specific and enhanced functionalities for targeted applications in catalysis, sensing, and electronics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-Nitrobenzimidazol-1-yl)methanol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction conditions such as solvent polarity (e.g., methanol, ethanol), temperature (reflux vs. room temperature), and catalysts. For example, highlights refluxing with hydrazine hydrate in methanol for 6 hours to form benzimidazole derivatives, followed by recrystallization with ethanol . Adjusting stoichiometric ratios of nitro-substituted precursors and monitoring reaction progress via TLC (as in ) can enhance purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or methanol is common due to the compound’s moderate solubility in polar solvents ( ). Column chromatography with silica gel and a gradient of ethyl acetate/hexane may resolve impurities, particularly nitro-group-containing byproducts . Purity validation via HPLC (as in ) ensures consistency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies, as applied in , model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Parameters like nitro group orientation and benzimidazole ring planarity influence charge distribution, which can be validated experimentally via UV-Vis spectroscopy and cyclic voltammetry .

Q. How should researchers address contradictions in reported biological activity data for nitrobenzimidazole derivatives?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) require cross-validation using standardized protocols. For example, ’s opioid receptor binding assays for nitrobenzimidazoles should be replicated with controlled cell lines (e.g., HEK293) and compared against in silico docking results . Meta-analyses of structure-activity relationships (SARs) can isolate substituent effects (e.g., nitro position) .